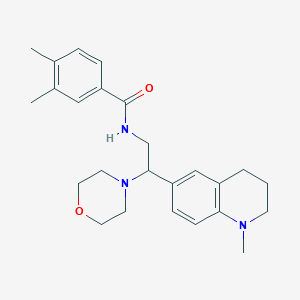

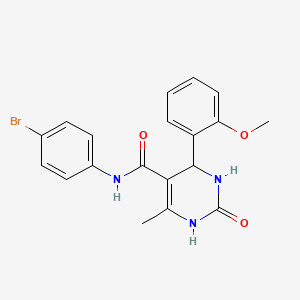

![molecular formula C17H15ClFNO4 B2895345 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chloro-6-fluorobenzamide CAS No. 1421442-96-7](/img/structure/B2895345.png)

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chloro-6-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzodioxole . Benzodioxole derivatives are known to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Synthesis Analysis

While specific synthesis information for this compound is not available, benzodioxole derivatives are often synthesized via various methods, including Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of benzodioxole derivatives has been studied using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of benzodioxole derivatives can be predicted using in silico tools. These properties include TPSA, pKa, number of hydrogen bond acceptors and donors, and more .科学的研究の応用

Synthesis and Biological Evaluation

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chloro-6-fluorobenzamide and its derivatives have been synthesized and evaluated for various biological activities. These compounds have shown promise in antimicrobial and anticancer evaluations, indicating their potential as therapeutic agents. For instance, studies have found that certain derivatives exhibit significant anti-inflammatory and antimicrobial activities, highlighting their potential in treating diseases caused by various pathogens (Kumara et al., 2017). Similarly, another study focused on the synthesis and molecular docking studies of dipeptide conjugated benzo[d]isoxazole derivatives, aiming at discovering new classes of therapeutics with potent anti-inflammatory and antimicrobial properties (Kumar et al., 2014).

Photocatalytic Applications

Research has explored the use of photocatalytic degradation of organic compounds using titanium dioxide (TiO2) loaded with various supports. This approach has been investigated for the degradation of propyzamide, a compound structurally related to the chemical , demonstrating the potential of such systems in environmental applications (Torimoto et al., 1996).

Imaging and Detection

Fluorine-18 labeled benzamide analogues have been synthesized for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), indicating the role of similar compounds in diagnostic imaging. These studies show the potential of benzamide derivatives in developing novel imaging agents for cancer diagnosis (Tu et al., 2007).

Antitumor and Anticancer Research

Compounds containing the benzo[d][1,3]dioxole moiety have been evaluated for their antitumor and anticancer properties. For example, N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have shown inhibitory activity against histone deacetylases, with some derivatives exhibiting significant antiproliferative activity against cancer cell lines (Jiao et al., 2009).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of fluorobenzamides containing thiazole and thiazolidine have demonstrated promising antimicrobial analogs, suggesting the importance of such compounds in developing new antimicrobial agents (Desai et al., 2013).

作用機序

Target of Action

The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . Auxin receptors play a crucial role in plant growth and development, mediating various physiological responses.

Mode of Action

The compound interacts with its target, the auxin receptor TIR1, in a manner similar to auxin, a plant hormone . This interaction enhances root-related signaling responses, promoting root growth in plants .

Biochemical Pathways

The compound affects the auxin signaling pathway, which is a key biochemical pathway in plants. By acting as an agonist for the auxin receptor TIR1, it enhances root-related signaling responses . This leads to downstream effects such as increased root growth.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the promotion of root growth in plants. By acting as an agonist for the auxin receptor TIR1, it enhances root-related signaling responses . This leads to increased root growth, which can be beneficial for plant health and productivity.

Safety and Hazards

特性

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-chloro-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO4/c18-11-2-1-3-12(19)16(11)17(22)20-7-6-13(21)10-4-5-14-15(8-10)24-9-23-14/h1-5,8,13,21H,6-7,9H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPOSFBXBRXVCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=C(C=CC=C3Cl)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chloro-6-fluorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

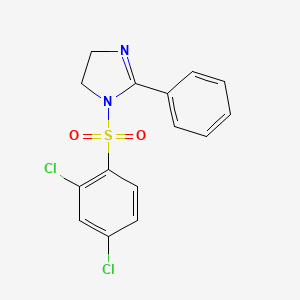

![N-[1-(6-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2895267.png)

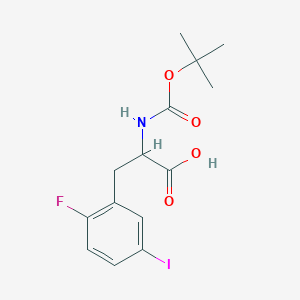

![8-((4-Chlorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2895269.png)

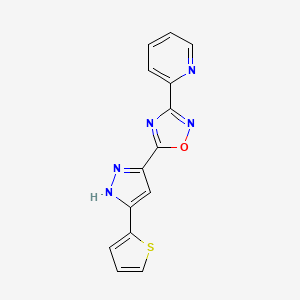

![4-{2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2895278.png)

![N-(4-bromo-2-fluorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide](/img/structure/B2895281.png)

![1-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2895282.png)

![3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2895285.png)